![molecular formula C22H25FN2O3 B2894469 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate CAS No. 1295229-92-3](/img/structure/B2894469.png)
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate, also known as FPB, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPB has shown promising results in various studies related to the treatment of neurological disorders, cancer, and inflammation.
科学的研究の応用
Inhibition of Human Equilibrative Nucleoside Transporters (ENTs)
Research: has shown that analogues of the compound, such as FPMINT, act as novel inhibitors of ENTs, which are crucial for nucleotide synthesis, adenosine function regulation, and chemotherapy . These inhibitors are more selective for ENT2 over ENT1, offering a potential therapeutic approach for conditions where modulation of nucleoside transport is beneficial.
Antimicrobial and Antitubercular Properties
Compounds related to the piperazine and pyrazole derivatives have been highlighted for their potential antimicrobial and antitubercular properties. This suggests that the compound could be researched further for its efficacy against bacterial infections, especially tuberculosis.
Urease Inhibition
Benzimidazole derivatives, which share a structural similarity with the compound, have been effective as urease inhibitors . This is significant for medical research as inhibiting urease enzymes can prevent ureolytic bacterial infections, which are a major concern in clinical settings.
Poly (ADP-Ribose) Polymerase (PARP) Targeting in Cancer Therapy
Some derivatives have been developed to target PARP in human breast cancer cells . Given the structural similarity, the compound could be studied for its potential efficacy in enhancing the treatment of breast cancer by inhibiting PARP activity.
Alpha1-Adrenergic Receptor Antagonism
Derivatives of the compound have shown therapeutic potential as ligands for alpha1-adrenergic receptors . These receptors are implicated in various disorders, and antagonism of these receptors can be a therapeutic approach for diseases like hypertension and congestive heart failure.
Neurodegenerative and Psychiatric Conditions
The compound’s analogues have been associated with neurodegenerative and psychiatric conditions due to their interaction with G protein-coupled receptors . Research into this compound could uncover new treatments for conditions like Alzheimer’s disease and depression.
作用機序
Target of Action
The primary targets of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . The compound is more selective to ENT2 than to ENT1 . The inhibitory effect of the compound is irreversible and non-competitive .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . This can lead to downstream effects such as changes in cell signaling and potentially cell death .
Pharmacokinetics
Similar compounds have shown acceptable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of nucleotide synthesis and regulation of adenosine function . This can lead to changes in cell signaling and potentially cell death .
Action Environment
Similar compounds have shown that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
特性
IUPAC Name |
[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-2-18(17-8-4-3-5-9-17)22(27)28-16-21(26)25-14-12-24(13-15-25)20-11-7-6-10-19(20)23/h3-11,18H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQSZFHCXDLXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。